3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[1,2-d:4,3-d’]bis(thiazole) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, which can be synthesized through the cyclization of appropriate thioamide precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the benzamide or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzamide or thiazole compounds, and various substituted aromatic derivatives .
Scientific Research Applications
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylbenzo[1,2-d4,5-d’]bis(thiazole): Shares the benzo[1,2-d:4,5-d’]bis(thiazole) core but lacks the ethylsulfonyl and benzamide groups.
3-ethylsulfonyl-1,2,4-triazine: Contains the ethylsulfonyl group but has a different core structure.
Uniqueness
3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity not found in similar compounds .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-3-27(23,24)12-6-4-5-11(9-12)17(22)21-18-20-14-8-7-13-15(16(14)26-18)25-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQQBAOZNNDGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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